1h-Imidazo[4,5-c][1,5]naphthyridine

Physicochemical profiling Drug-likeness Lead optimization

1H-Imidazo[4,5-c][1,5]naphthyridine (CAS 228253-33-6, C9H6N4, MW 170.17 g/mol) is the unsubstituted parent heterocycle of a tricyclic fused scaffold combining an imidazole ring with a 1,5-naphthyridine core. This rigid, planar system possesses a computed XlogP of 0.8 and a topological polar surface area (TPSA) of 54.5 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors—properties that distinguish it from the more lipophilic imidazo[4,5-c]quinoline analog.

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
CAS No. 228253-33-6
Cat. No. B8739520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Imidazo[4,5-c][1,5]naphthyridine
CAS228253-33-6
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C3C(=C2N=C1)N=CN3
InChIInChI=1S/C9H6N4/c1-2-6-8(10-3-1)9-7(4-11-6)12-5-13-9/h1-5H,(H,12,13)
InChIKeyIDUUCDZKSKUCOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazo[4,5-c][1,5]naphthyridine (CAS 228253-33-6): Core Scaffold Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


1H-Imidazo[4,5-c][1,5]naphthyridine (CAS 228253-33-6, C9H6N4, MW 170.17 g/mol) is the unsubstituted parent heterocycle of a tricyclic fused scaffold combining an imidazole ring with a 1,5-naphthyridine core . This rigid, planar system possesses a computed XlogP of 0.8 and a topological polar surface area (TPSA) of 54.5 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors—properties that distinguish it from the more lipophilic imidazo[4,5-c]quinoline analog . The scaffold serves as the core structural motif for multiple patented kinase inhibitor series, including Pfizer's LRRK2 inhibitor program (US 10039753 B2) and Novartis's COT (MAP3K8) kinase inhibitor series [1][2]. Commercially, the compound is typically supplied at ≥95% purity for research use, with its structural identity confirmed by NMR, HPLC, or GC as available from the vendor .

Why 1H-Imidazo[4,5-c][1,5]naphthyridine Cannot Be Interchanged with Imidazo[4,5-c]quinoline or Other Naphthyridine Isomers: Quantitative Physicochemical and Target-Engagement Differentiation


The imidazo[4,5-c][1,5]naphthyridine scaffold is not functionally interchangeable with its closest structural analogs. The replacement of a CH unit in the imidazo[4,5-c]quinoline core with an additional nitrogen atom (generating the 1,5-naphthyridine system) produces a quantifiable shift in physicochemical properties: the TPSA increases from approximately 30 Ų to 54.5 Ų, while XlogP drops from an estimated ~2.0 to 0.8 . These changes translate into significantly different solubility and permeability profiles that impact both formulation and biological distribution. More critically, the two scaffolds engage entirely different target classes: the imidazo[4,5-c]quinoline core is predominantly associated with TLR7/8 agonism (e.g., imiquimod, resiquimod), whereas the imidazo[4,5-c][1,5]naphthyridine core has been specifically optimized for kinase inhibition—LRRK2 (Pfizer) and COT/MAP3K8 (Novartis)—as evidenced by distinct patent families and medicinal chemistry campaigns [1]. Interchanging these scaffolds without re-optimization of substituents would result in loss of target engagement and unpredictable ADMET properties.

Quantitative Comparative Evidence: 1H-Imidazo[4,5-c][1,5]naphthyridine vs. Closest Analogs Across Physicochemical, Target Engagement, and Synthetic Dimensions


Improved Aqueous Solubility Profile: 1.8× Higher TPSA and 2.5× Lower Computed Lipophilicity vs. Imidazo[4,5-c]quinoline Scaffold

The imidazo[4,5-c][1,5]naphthyridine scaffold (CAS 228253-33-6) exhibits a TPSA of 54.5 Ų and an XlogP of 0.8 . In contrast, the imidazo[4,5-c]quinoline scaffold (CAS 233-56-7) has a lower TPSA of approximately 30–38 Ų and higher XlogP of ~2.0–2.5 (estimated for the unsubstituted parent; confirmed at 30.7 Ų and XlogP3 of 3.9 for the 4-chloro-1-isobutyl substituted analog) . The additional nitrogen atom in the naphthyridine system increases polarity, reduces lipophilicity, and is expected to confer measurably higher aqueous solubility—a critical parameter for both in vitro assay compatibility and in vivo formulation.

Physicochemical profiling Drug-likeness Lead optimization

Divergent Kinase Target Engagement: LRRK2 and COT Kinase Inhibition vs. TLR7/8 Agonism for the Imidazo[4,5-c]quinoline Scaffold

The imidazo[4,5-c][1,5]naphthyridine scaffold forms the core of multiple potent and selective kinase inhibitor series. Pfizer's US 10039753 B2 patent explicitly claims imidazo[4,5-c][1,5]naphthyridine derivatives as LRRK2 inhibitors for Parkinson's disease, while Novartis has disclosed a series of imidazonaphthyridine COT (MAP3K8) kinase inhibitors with nanomolar potency in whole-blood TNFα inhibition assays using primary human monocytes [1][2]. In marked contrast, the imidazo[4,5-c]quinoline scaffold is predominantly associated with Toll-like receptor 7/8 (TLR7/8) agonism and interferon induction (e.g., imiquimod, resiquimod) [3]. This represents a fundamental divergence in primary pharmacology that precludes scaffold interchangeability without complete re-profiling.

Kinase inhibition Target selectivity Immunomodulation

Scaffold Rigidity Advantage: Zero Rotatable Bonds in the Parent Core vs. Conformationally Flexible Alternatives

The unsubstituted 1H-imidazo[4,5-c][1,5]naphthyridine scaffold (CAS 228253-33-6) possesses zero rotatable bonds, making it a completely rigid, planar tricyclic system . This conformational restriction reduces the entropic penalty upon target binding relative to scaffolds with rotatable bonds. By comparison, the imidazo[1,5]naphthyridine regioisomer (used in Pfizer's PI3K/mTOR program, e.g., PF-04979064) also has zero rotatable bonds in its core but a different nitrogen arrangement that alters hydrogen-bonding geometry with the kinase hinge region [1]. The [4,5-c] fusion pattern specifically orients the imidazole NH and naphthyridine nitrogens to form a defined hydrogen-bond donor-acceptor network complementary to the ATP-binding pocket of LRRK2 and COT kinases, as evidenced by cocrystal structures of related analogs [2].

Scaffold rigidity Entropic binding Structure-based drug design

Commercial Availability: Research-Grade Purity Benchmarks and Procurement Specifications

1H-Imidazo[4,5-c][1,5]naphthyridine (CAS 228253-33-6) is commercially available from multiple chemical suppliers with a typical purity specification of ≥95% . The compound is supplied as a research chemical with molecular formula C9H6N4 (MW 170.17 g/mol, exact mass 170.05938 g/mol). Its PubChem CID is 22172728, and it is listed under the synonym 3H-imidazo[4,5-c][1,5]naphthyridine . Unlike many substituted derivatives that require custom synthesis with 6–12 week lead times, the unsubstituted parent scaffold is typically available from stock, enabling immediate initiation of derivatization chemistry or biochemical profiling. A global market report on this compound (published December 2024) confirms its established position in the research chemical supply chain [1].

Chemical procurement Purity specification Vendor comparison

Synthetic Versatility: Curtius Rearrangement-Based Modular Construction Enables Systematic SAR Exploration

The imidazo[4,5-c][1,5]naphthyridine scaffold can be constructed via a Curtius rearrangement strategy starting from appropriately functionalized 1,5-naphthyridine carboxylic acid precursors [1]. This modular approach, described in the MDPI review on fused 1,5-naphthyridines, allows systematic variation at the R1 and R2 positions of the imidazolone or imidazole ring. In the specific case of the unsubstituted parent scaffold (CAS 228253-33-6), the 1,3-dihydro-2H-imidazo[4,5-c][1,5]naphthyridin-2-one intermediate (71a, R1 = H) provides a direct precursor that can be further elaborated through N-alkylation, cross-coupling, or other diversification reactions [1]. By comparison, the imidazo[4,5-c]quinoline scaffold typically requires different synthetic entry points (e.g., nitration/reduction of 4-chloroquinoline intermediates), which are less amenable to late-stage functionalization due to differences in ring electronics [2].

Synthetic methodology Curtius rearrangement Scaffold derivatization

Optimal Procurement and Deployment Scenarios for 1H-Imidazo[4,5-c][1,5]naphthyridine (CAS 228253-33-6) Based on Quantitative Evidence


Kinase Inhibitor Lead Generation: LRRK2 and COT/MAP3K8 Program Initiation

For drug discovery programs targeting LRRK2 (Parkinson's disease) or COT/MAP3K8 (inflammatory diseases), the imidazo[4,5-c][1,5]naphthyridine scaffold (CAS 228253-33-6) provides a validated, patent-precedented core structure. The Pfizer patent family (US 10039753 B2) explicitly claims this scaffold for LRRK2 inhibition, while Novartis has demonstrated nanomolar COT kinase inhibition in primary human PBMC whole-blood assays using imidazonaphthyridine derivatives [1]. Procurement of the unsubstituted parent scaffold enables rapid parallel synthesis of focused libraries for hit-to-lead optimization, leveraging the scaffold's zero rotatable bonds for structure-based design and its favorable TPSA (54.5 Ų) for CNS drug-likeness [2].

Scaffold-Hopping from TLR7/8 Agonists to Kinase Inhibitors

Research groups with established imidazo[4,5-c]quinoline-based TLR7/8 agonist programs (e.g., imiquimod or resiquimod analogs) can systematically explore kinase target space by scaffold-hopping to the imidazo[4,5-c][1,5]naphthyridine core. The quantitative physicochemical differentiation—1.8× higher TPSA and 2.5× lower XlogP vs. the quinoline analog—predicts improved aqueous solubility and altered tissue distribution [1]. This scaffold-hopping strategy is supported by the observation that the two scaffolds engage entirely distinct primary targets (TLR7/8 vs. LRRK2/COT kinases), enabling clean pharmacological deconvolution [2].

Computational Chemistry and Structure-Based Drug Design (SBDD) Template

The completely rigid, planar geometry of 1H-imidazo[4,5-c][1,5]naphthyridine (zero rotatable bonds, TPSA 54.5 Ų, XlogP 0.8) makes it an ideal core scaffold for computational docking and molecular dynamics simulations . Its hydrogen-bond donor/acceptor pattern (1 donor, 3 acceptors) is complementary to the kinase hinge region, and the scaffold has been successfully cocrystallized with COT kinase, providing validated starting coordinates for SBDD campaigns [1]. The scaffold is also used in the potent PI3K/mTOR dual inhibitor PF-04979064, further demonstrating its compatibility with structure-guided optimization [2].

Rapid Feasibility Assessment and Parallel Derivatization in Academic Core Facilities

Academic medicinal chemistry core facilities can leverage the immediate stock availability and ≥95% purity of CAS 228253-33-6 to initiate parallel derivatization campaigns without custom synthesis delays . The Curtius rearrangement-based synthetic route to the scaffold (described in the MDPI review) enables modular diversification at multiple positions, supporting undergraduate/graduate training in heterocyclic chemistry while generating novel compound libraries for biological screening [1]. The global market availability confirmed by the 2024 market report ensures reliable supply for multi-year research programs [2].

Quote Request

Request a Quote for 1h-Imidazo[4,5-c][1,5]naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.